molecular formula C13H14 B046572 2-Isopropylnaphthalene CAS No. 2027-17-0

2-Isopropylnaphthalene

Cat. No. B046572
CAS RN: 2027-17-0
M. Wt: 170.25 g/mol
InChI Key: TVYVQNHYIHAJTD-UHFFFAOYSA-N
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Description

Synthesis Analysis

2-Isopropylnaphthalene can be synthesized through the isopropylation of naphthalene with isopropyl bromide over a series of H mordenites and Y zeolites, showing high β-selectivity in both monoalkylation and dialkylation reactions. The process benefits from the shape-selectivity of these catalysts, which favor the formation of 2-isopropylnaphthalene over other isomers due to transition-state shape selectivity or a thermodynamic equilibrium favoring its formation from 1-isopropylnaphthalene (Moreau et al., 1992).

Molecular Structure Analysis

The molecular structure of 2-isopropylnaphthalene has been analyzed using various spectroscopic techniques, including GC-MS, IR, and NMR, to identify and separate isomers produced during the alkylation process. This detailed analysis aids in understanding the compound's structural characteristics and the distribution of its isomers (Brzozowski et al., 2002).

Chemical Reactions and Properties

2-Isopropylnaphthalene undergoes oxidation to form various metabolites, including 2-(2-naphthyl)propionic acid and 2-(2-naphthyl)-2-propanol, among others. These reactions are crucial for understanding its chemical behavior and potential applications in synthesizing more complex molecules (Kojima et al., 1980).

Physical Properties Analysis

The physical properties of 2-isopropylnaphthalene and its isomers, such as melting and boiling points, are significant for its purification and application in chemical processes. Techniques like static melt crystallization have been applied to separate and purify 2-isopropylnaphthalene from its isomers, demonstrating the importance of understanding these physical properties (Tian et al., 2007).

Scientific Research Applications

  • 2-IPN serves as a precursor for the selective formation of α-DIPN, particularly 2,6-DIPN, during the isopropylation of naphthalene over zeolites such as H-mordenite, H-Y, and HBeta zeolite (Sugi et al., 2011).

  • The isopropylation of naphthalene over beta zeolite can produce 2,6-diisopropylnaphthalene (2,6-DIPN), useful for synthesizing polyisopropylnaphthalene (PIPN) (Chu & Chen, 1994).

  • Metabolism studies in rats revealed that 2-IPN leads to the formation of various unconjugated metabolites such as 2-(2-naphthyl)propionic acid and 2-(2-naphthyl)-2-propanol (Kojima et al., 1980).

  • The synthesis of 3-isopropylnaphthalene-1,2-dione from 3-hydroxy-2-naphthoic acid is efficient and can be utilized in scientific research (Burmaoglu et al., 2008).

  • Selective isopropylation of naphthalene over zeolites leads to the formation of a mixture of 2,6- and 2,7-iisopropylnaphthalenes (Moreau et al., 1992).

  • Computational analysis using MOPAC indicated that during shape-selective isopropylation of naphthalene, the formation of 2,6-DIPN is electronically more favored than that of 2,7-DIPN (Song et al., 1999).

  • Oral administration of 2-IPN in rats resulted in the formation of four unconjugated metabolites, with urinary and biliary excretions accounting for about 23% and 18% of the dose, respectively (Kojima et al., 1984).

Safety And Hazards

Exposure to 2-Isopropylnaphthalene should be kept to a minimum as it may cause skin and eye irritation and may be harmful if inhaled or ingested . It is advised to always follow safe industrial hygiene practices and wear proper protective equipment when handling this compound .

properties

IUPAC Name

2-propan-2-ylnaphthalene
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InChI

InChI=1S/C13H14/c1-10(2)12-8-7-11-5-3-4-6-13(11)9-12/h3-10H,1-2H3
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InChI Key

TVYVQNHYIHAJTD-UHFFFAOYSA-N
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Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C=C1
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Molecular Formula

C13H14
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DSSTOX Substance ID

DTXSID7051844
Record name 2-Isopropylnaphthalene
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Molecular Weight

170.25 g/mol
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Physical Description

Colorless or yellowish-brown liquid; [HSDB] Yellow liquid; mp = 14 deg C; [MSDSonline]
Record name 2-Isopropylnaphthalene
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Boiling Point

268.2 °C
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Flash Point

122 °C, 122 °C (open cup)
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Solubility

Insoluble in water; very soluble in ethanol, ethyl ether; soluble in benzene.
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Density

0.9753 @ 20 °C
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Vapor Pressure

0.00518 [mmHg], 5.18X10-3 mm Hg @ 25 °C
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Mechanism of Action

The intraperitoneal administration of 2-isopropylnaphthalene (2-IPN) (3000 mg/kg) to rats resulted in an increase of phospholipids and phosphatidylcholine in the pulmonary lavage fluid. The fatty acid composition of the phosphatidylcholine in the fluid of rats so treated, however, was unchanged from that of untreated animals. Prior treatment of rats with piperonyl butoxide, a known cytochrome P-450 inhibitor, resulted in an inhibition of the above increase of phospholipids and phosphatidylcholine. In contrast, prior treatment with diethyl maleate, which induced depletion of reduced glutathione (GSH) in the tissue, enhanced the effect of 2-IPN on phospholipid and phosphatidylcholine contents in the pulmonary lavage fluid.
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Product Name

2-Isopropylnaphthalene

Color/Form

Clear, yellowish-brown liquid, Colorless liquid

CAS RN

2027-17-0, 68442-08-0
Record name 2-Isopropylnaphthalene
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Melting Point

14.5 °C
Record name 2-ISOPROPYLNAPHTHALENE
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
387
Citations
S Kojima, K Maruyama, T Babasaki - Drug Metabolism and Disposition, 1980 - Citeseer
Materials and Methods Chemicals. Pure 2-IPN (bp 267#{176} C) was a gift from Kureha Chemical Co.(Tokyo). $-Glucuronidase(Type IX) was obtained from Sigma Chemical Co.(St. …
Number of citations: 13 citeseerx.ist.psu.edu
S Takac - Applied Catalysis A: General, 1993 - Elsevier
The kinetics have been investigated of 2-isopropylnaphthalenehydroperoxide (2-IPNHP) production from isopropylnaphthalene (IPN) in a gas-liquid-solid/catalytic reaction system. It …
Number of citations: 13 www.sciencedirect.com
T HONDA, M KIYOZUMI, S KOJIMA - Chemical and pharmaceutical …, 1990 - jstage.jst.go.jp
… Recently, we reported the absorption, tissue distribution, and excretion of 2—isopropylnaphthalene (2-IPN) in rats after single and repeated oral administration of the substance,” and …
Number of citations: 30 www.jstage.jst.go.jp
T HONDA, M KIYOZUMI, S KOJIMA - Chemical and pharmaceutical …, 1986 - jstage.jst.go.jp
Photolysis of 2-isopropylnaphthalene (2-IPN) coated on the inner surface of a test tube and on filter paper was examined under irradiation with a high-pressure mercury lamp. The …
Number of citations: 2 www.jstage.jst.go.jp
R Mazurkiewicz, Z Stec… - Magnetic Resonance in …, 2000 - Wiley Online Library
… In the case of three very close signals of C-3, C-6 and C-7 in the 13C NMR spectrum of 2-isopropylnaphthalene (1) we applied the reliable assignments given by Ernst and Schulz …
T HONDA, M KIYOZUMI, S KonMA - 1990 - jlc.jst.go.jp
… Recently, we reported the absorption, tissue distribution, and excretion of 2-isopropylnaphthalene (2-IPN) in rats after single and repeated oral administration of the substance,” and the …
Number of citations: 0 jlc.jst.go.jp
T HONDA, K MURAMOTO, M KIYOZUMI, S KOJIMA - Eisei kagaku, 1990 - jstage.jst.go.jp
… The intraperitoneal administration of 2-isopropylnaphthalene (2—IPN) (3000 rug/kg) … We reported the absorption, distribution, metabolites and excretion of 2isopropylnaphthalene (Z-IPN…
Number of citations: 8 www.jstage.jst.go.jp
R Brzozowski, W Skupiński, MH Jamróz… - … of Chromatography A, 2002 - Elsevier
… The other one was prepared at higher temperature of 250 C and at lower space velocity WHSV=4 h −1 ; it was rich in 2-isopropylnaphthalene and β,β-diisopropylnaphthalenes and the …
Number of citations: 43 www.sciencedirect.com
T Honda, A Fukada, M Kiyozumi, S Kojima - European journal of drug …, 1987 - Springer
Four unconjugated metabolites, which were produced through the oxidation of the isopropyl chain of 2-isopropylnaphthalene (2-IPN), were isolated from the urine of rabbits receiving 2-…
Number of citations: 12 link.springer.com
B Orlińska, J Zawadiak, D Gilner - Applied Catalysis A: General, 2005 - Elsevier
… The present paper deals with investigations concerning the oxidation of 2-isopropylnaphthalene in … The goal is to determine the possibilities of applying 2-isopropylnaphthalene as raw …
Number of citations: 15 www.sciencedirect.com

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